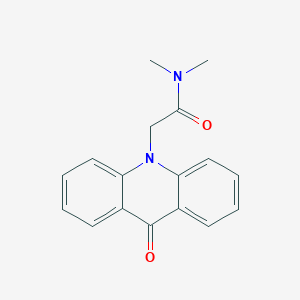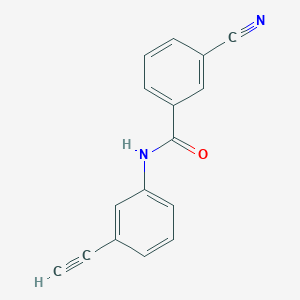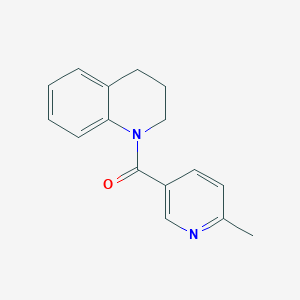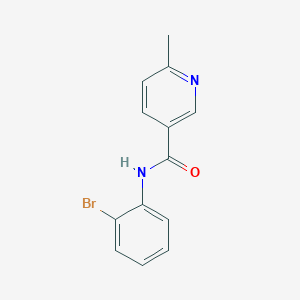
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide, commonly known as DMMP, is a chemical compound that belongs to the pyridine family. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of DMMP is not fully understood. However, it has been proposed that DMMP exerts its biological activity by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMMP has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMMP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMMP inhibits the activity of COX-2 and LOX, leading to a decrease in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. DMMP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that DMMP exhibits analgesic and anti-inflammatory activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMP has several advantages for lab experiments. It is easy to synthesize, and it exhibits high yield and purity. DMMP is also stable under various conditions, making it suitable for use in various experiments. However, DMMP has some limitations. It is relatively insoluble in water, which may limit its use in aqueous solutions. Additionally, DMMP has not been extensively studied in vivo, which may limit its potential application in medicinal chemistry.
Direcciones Futuras
There are several future directions for the study of DMMP. One potential direction is to investigate the mechanism of action of DMMP in more detail. This may involve the use of various biochemical and molecular biology techniques to elucidate the pathways involved in DMMP's biological activity. Another potential direction is to investigate the potential application of DMMP in the treatment of various diseases, including cancer and inflammatory disorders. This may involve the use of animal models to evaluate the efficacy and safety of DMMP in vivo. Additionally, the synthesis of novel DMMP derivatives may lead to the discovery of compounds with improved biological activity and selectivity.
Métodos De Síntesis
DMMP can be synthesized using several methods, including the reaction of 2,4-dimethyl aniline with 3-chloro-6-methylpyridine-2-carboxylic acid, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethyl aniline with 3-cyano-6-methylpyridine-2-carboxylic acid, followed by the addition of hydrogen gas. Both methods produce DMMP with high yield and purity.
Aplicaciones Científicas De Investigación
DMMP has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. DMMP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMMP has been used as a building block for the synthesis of various organic compounds, including pyridine-based ligands and metal complexes.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-7-14(11(2)8-10)17-15(18)13-6-5-12(3)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEVKTRSGLHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)
